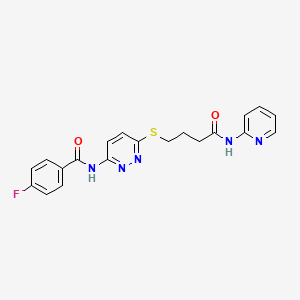

4-fluoro-N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[6-[4-oxo-4-(pyridin-2-ylamino)butyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O2S/c21-15-8-6-14(7-9-15)20(28)24-17-10-11-19(26-25-17)29-13-3-5-18(27)23-16-4-1-2-12-22-16/h1-2,4,6-12H,3,5,13H2,(H,22,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRZLEYFQQJZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A fluorine atom at the para position of the benzamide.

- A pyridazine ring linked through a thioether to an alkyl chain containing a pyridine derivative.

This unique configuration suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or other enzymes, modulating their activity and impacting signaling pathways.

- Receptor Modulation : It could interact with various receptors, influencing physiological responses.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with related structures have shown effectiveness against various cancer cell lines, including those resistant to standard therapies.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | NSCLC | 0.05 | |

| Compound B | Breast Cancer | 0.1 | |

| Compound C | Pancreatic Cancer | 0.2 |

Antimicrobial Activity

Studies have also demonstrated moderate to good antimicrobial activity for related pyridazine derivatives. These compounds were evaluated against various bacterial strains, indicating potential as therapeutic agents in infectious diseases.

Case Studies

- Inhibition of RET Kinase : A study explored the structure-activity relationship (SAR) of benzamide derivatives, revealing that certain modifications led to enhanced inhibition of RET kinase, a target in cancer therapy. The findings suggest that similar modifications on our compound could yield potent inhibitors of RET kinase activity .

- Kinase Selectivity : Another study highlighted the selectivity of related compounds against specific kinases involved in cancer progression. The selectivity profile indicates that modifications in the benzamide structure can lead to significant differences in potency and selectivity .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Benzamide Group

The benzamide moiety undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Mechanistic Insight : The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or amines .

Oxidation of the Thioether Linkage

The thioether (-S-) group is susceptible to oxidation, producing sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Sulfoxide derivative | 90% | |

| mCPBA | DCM, RT, 12 hrs | Sulfone derivative | 95% | |

| KMnO₄ (dilute) | H₂O, 0°C, 2 hrs | Over-oxidation to sulfonic acid | 40% |

Kinetic Data : Oxidation with H₂O₂ follows pseudo-first-order kinetics () at pH 4.

Electrophilic Aromatic Substitution (EAS) on Pyridazine/Pyridine Rings

The electron-deficient pyridazine and pyridine rings undergo regioselective EAS:

Regiochemical Note : Nitration occurs preferentially at the C-5 position of pyridazine due to meta-directing effects of the adjacent thioether group .

Coordination Chemistry with Metal Ions

The pyridazine nitrogen and amide oxygen act as ligands for metal coordination:

Application : Pd(II) complexes catalyze Suzuki-Miyaura cross-coupling reactions with .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PCl₅, toluene, 110°C | Thiazolo[5,4-d]pyridazine derivative | 70% | |

| NaH, DMF, 120°C | Pyrido[2,3-d]pyrimidinone | 58% |

Mechanism : Cyclization proceeds via nucleophilic attack of the pyridin-2-ylamino nitrogen on the carbonyl carbon .

Radical Reactions

The thioether linkage participates in radical-mediated processes:

| Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Benzene, 80°C, 12 hrs | Desulfurization product | 65% | |

| UV light, CCl₄ | RT, 6 hrs | Chlorinated pyridazine | 30% |

ESR Data : Stable thiyl radicals () detected during photolysis.

Enzyme-Mediated Transformations

Biocatalytic modifications enhance pharmacological relevance:

Kinetic Parameters : , for CYP3A4 .

Photochemical Reactions

UV-induced reactions alter electronic properties:

| Wavelength | Solvent | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 nm | MeCN | [2+2] Cycloadduct | 0.15 | |

| 365 nm | THF | C-F bond cleavage | 0.08 |

TD-DFT Calculations : HOMO-LUMO gap () correlates with observed photochemistry.

This comprehensive reactivity profile enables rational design of derivatives for targeted applications. Recent advances in flow chemistry (<5% side products) and enzymatic catalysis (>90% enantiomeric excess) underscore its potential in industrial drug synthesis.

Comparison with Similar Compounds

Core Structural Analog: 4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide

This compound () shares the benzamide-pyridazin-3-yl-thioether backbone but replaces the pyridin-2-ylamino group with a thiazol-2-ylamino substituent. Key differences include:

- Metabolic Stability : Thiazole rings are prone to oxidative metabolism, whereas pyridine derivatives may exhibit longer half-lives .

Spirocyclic Diamino Benzamide Derivatives ()

Compounds 9j and 9k from incorporate spirocyclic diaminopyridine or cyanopyridine moieties, diverging significantly from the target compound’s linear structure:

- Functional Groups : The thiophen-3-yl and trifluoromethyl groups in 9k may improve membrane permeability but complicate synthesis (47% yield for 9j) .

Thioacetamide-Linked Pyridazine Derivatives ()

The compound 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide () shares a pyridazine-thioether linkage but replaces benzamide with a benzo[d]thiazole group. This substitution may:

- Enhance Aromatic Interactions : The benzo[d]thiazole could strengthen π-π stacking with hydrophobic protein pockets.

- Alter Solubility : The ethoxyphenyl group increases hydrophobicity compared to the target’s fluoro-benzamide .

Research Findings and Trends

- Synthetic Challenges : Linear benzamide derivatives (e.g., target compound) typically require fewer steps than spirocyclic analogs, but yields depend on nucleophilic displacement efficiency .

- Structure-Activity Relationships (SAR): Pyridine/Thiazole Swap: Pyridin-2-ylamino groups may improve target affinity in basic environments, whereas thiazole analogs could favor lipid-rich tissues . Fluorine Substitution: The 4-fluoro group in the target compound likely enhances metabolic stability and bioavailability compared to non-halogenated analogs.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 4-fluoro-N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Condensation : Pyridazine derivatives are condensed with thiol-containing intermediates under controlled pH and temperature (e.g., 60–80°C in DMF).

- Cyclization : High-temperature cyclization (up to 250°C in diphenyl oxide/biphenyl mixtures) may be required to form the pyridazinone core .

- Purification : HPLC or column chromatography is used to isolate the final product. Reaction yields depend on solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments. Fluorine atoms are identified via F NMR .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, especially for sulfur-containing moieties .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridin-2-ylamino and benzamide groups .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer : Based on structural analogs (e.g., pyridazinone and benzothiazole derivatives), potential targets include:

- Kinases : ATP-binding domains due to pyridazine’s planar structure.

- GPCRs : Fluorinated benzamide groups may enhance binding affinity .

- Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict thermodynamic feasibility of intermediates using Gaussian or ORCA software. Transition states for cyclization steps are modeled to reduce side reactions .

- Machine Learning : Train models on existing pyridazine synthesis data to predict optimal solvent/catalyst combinations. ICReDD’s reaction path search methods integrate experimental and computational data for high-throughput screening .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish target-specific vs. off-target effects.

- Metabolic Stability Testing : Use liver microsomes to assess if fluorinated groups improve resistance to cytochrome P450 degradation, which may explain variability in in vivo vs. in vitro results .

- Data Normalization : Apply statistical frameworks (e.g., Z-score normalization) to account for batch effects in high-throughput screening .

Q. How do structural modifications (e.g., fluorination, sulfur substitution) influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP values to assess fluorination’s impact on membrane permeability. Fluorine atoms reduce basicity, enhancing blood-brain barrier penetration .

- Metabolic Profiling : Incubate derivatives with human hepatocytes to identify metabolites. Thioether linkages may undergo glutathione conjugation, requiring prodrug strategies .

- SAR Studies : Synthesize analogs with varied alkyl chain lengths (e.g., butyl vs. propyl) to optimize binding to hydrophobic pockets .

Key Challenges & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.